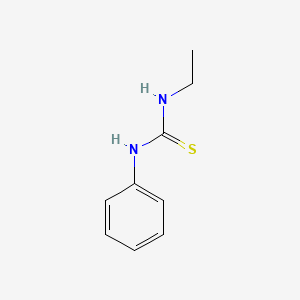

1-Ethyl-3-phenyl-2-thiourea

Description

Significance of the Thiourea (B124793) Scaffold in Contemporary Chemical Research

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a privileged structure in medicinal and synthetic chemistry. nih.gov This structural unit's importance stems from its ability to form stable hydrogen bonds, a key factor in molecular recognition and interaction with biological targets like proteins and enzymes. nih.govbiointerfaceresearch.com The sulfur atom, replacing the oxygen of its urea (B33335) counterpart, imparts distinct chemical reactivity and coordination properties. nih.gov Thiourea and its derivatives are known to be excellent ligands for a variety of metal ions, a property that is leveraged in analytical chemistry for trace metal analysis and in materials science for the synthesis of metal sulfide (B99878) nanoparticles. tandfonline.comconicet.gov.ar

The versatility of the thiourea scaffold allows for the introduction of various substituents on its nitrogen atoms, leading to a vast library of compounds with tailored properties. chemicaljournal.in These modifications can significantly influence the molecule's electronic and steric characteristics, thereby modulating its biological activity and chemical reactivity. biointerfaceresearch.com Consequently, thiourea derivatives have been extensively investigated and have found applications as precursors in the synthesis of a wide range of heterocyclic compounds, many of which exhibit interesting biological activities. tandfonline.comconicet.gov.ar

Overview of Substituted Thioureas: Diverse Applications and Research Trajectories

Substituted thioureas, including 1-Ethyl-3-phenyl-2-thiourea, represent a broad class of compounds with a wide spectrum of applications. tandfonline.com Research into these derivatives has uncovered their potential in diverse fields such as agriculture, materials science, and pharmacology. tandfonline.comtandfonline.com In medicinal chemistry, substituted thioureas have been explored for a plethora of therapeutic effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. chemicaljournal.inresearchgate.netbibliomed.org The biological activity of these compounds is often attributed to their ability to interact with various biological molecules, including enzymes and receptors. ontosight.ai

For instance, certain thiourea derivatives have shown potent inhibitory activity against enzymes like tyrosinase and aldose reductase. The structural flexibility of the thiourea backbone allows for the design of specific inhibitors by modifying the substituents to achieve optimal binding to the active site of a target enzyme. biointerfaceresearch.com Furthermore, the coordination chemistry of substituted thioureas with transition metals has led to the development of novel complexes with potential applications in catalysis and as therapeutic agents. tandfonline.comconicet.gov.ar The ongoing research in this area continues to unveil new applications and expand our understanding of the structure-activity relationships of this versatile class of compounds. rsc.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1-ethyl-3-phenylthiourea |

| Synonyms | N-ethyl-N'-phenylthiourea, EPTU |

| CAS Number | 2741-06-2 |

| Molecular Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol |

| Melting Point | 102-104 °C |

| Boiling Point (Predicted) | 264.9 °C |

Research Findings on this compound

Recent research has highlighted the potential of this compound in several areas:

Enzyme Inhibition: This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Its IC50 values, the concentration required to inhibit 50% of the enzyme's activity, have been reported to be in the micromolar range.

Antimicrobial Activity: Studies have demonstrated that this compound exhibits antibacterial properties against various pathogens.

Synthetic Intermediate: It serves as a valuable intermediate in the synthesis of heterocyclic compounds. For example, it can be used to produce di-, tetra-, and hexahydropyrimidinethiones through condensation reactions.

Coordination Chemistry: As a ligand, this compound can form complexes with metal ions, a property that is being explored for various applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROCFDLTBPBLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062618 | |

| Record name | Thiourea, N-ethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-06-2 | |

| Record name | N-Ethyl-N'-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-phenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-ethyl-N'-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N-ethyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-phenylthiocarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-N′-phenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q657A7HR2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Conformational Analysis of 1 Ethyl 3 Phenyl 2 Thiourea

Supramolecular Interactions and Hydrogen Bonding Networks

Formation of Supramolecular Chains, Layers, and Three-Dimensional Architectures

In the solid state, molecules of 1-Ethyl-3-phenyl-2-thiourea are organized into extended supramolecular structures through a network of intermolecular interactions. The primary interaction governing the crystal packing in thiourea (B124793) derivatives is hydrogen bonding. Specifically, the N-H groups of the thiourea backbone act as hydrogen bond donors, while the sulfur atom (C=S) serves as a hydrogen bond acceptor.

This arrangement typically leads to the formation of one-dimensional chains. In many related thiourea crystal structures, molecules are linked via N-H···S hydrogen bonds, creating a head-to-tail arrangement that propagates along a specific crystallographic axis. researchgate.net These chains form the fundamental building blocks of the crystal lattice.

Advanced Spectroscopic Characterization Techniques

FT-IR spectroscopy is a critical tool for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The N-H stretching vibrations are typically observed as sharp bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below this value.

The thioamide group gives rise to several characteristic bands. The C-N stretching vibration is often coupled with N-H bending and appears in the 1500-1550 cm⁻¹ range. The C=S stretching vibration, a key marker for the thiourea core, is typically found at lower wavenumbers, often in the 700-850 cm⁻¹ region, due to the lower bond order compared to a C=O group. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound nih.gov

| Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3210 | N-H Stretching | Amine (N-H) |

| ~3050 | C-H Stretching | Aromatic (Phenyl C-H) |

| ~2970, ~2930 | C-H Stretching | Aliphatic (Ethyl C-H) |

| ~1545 | C-N Stretching / N-H Bending | Thioamide |

| ~1500, ~1450 | C=C Stretching | Aromatic Ring |

| ~1340 | C-N Stretching | Thioamide |

| ~750 | C-H Bending (out-of-plane) | Monosubstituted Phenyl |

Note: The exact frequencies can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and intermolecular interactions in the solid state.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for each type of proton. The ethyl group gives a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (7.0-7.6 ppm). The two N-H protons are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. nih.gov

Table 2: ¹H NMR Chemical Shifts for this compound nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -CH₂CH₃ |

| ~3.70 | Quartet | 2H | -CH₂ CH₃ |

| ~7.20-7.50 | Multiplet | 5H | Phenyl protons (Ar-H) |

| ~7.80 | Broad Singlet | 1H | Phenyl-NH - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon skeleton. The most downfield signal corresponds to the thiocarbonyl (C=S) carbon, typically appearing around 180 ppm. The carbons of the phenyl ring produce several signals in the 120-140 ppm range. The aliphatic carbons of the ethyl group are found upfield. nih.gov

Table 3: ¹³C NMR Chemical Shifts for this compound nih.gov

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~180.5 | C =S (Thiocarbonyl) |

| ~138.0 | Ar C -NH (ipso-carbon) |

| ~129.0 | Ar C -H (ortho/meta) |

| ~125.5 | Ar C -H (para) |

| ~124.0 | Ar C -H (ortho/meta) |

| ~43.0 | -CH₂ -NH |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₂N₂S), the expected monoisotopic mass is approximately 180.07 Da. The electron ionization (EI) mass spectrum typically shows a clear molecular ion peak (M⁺˙) at m/z = 180, confirming the molecular formula. nih.gov

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for N-aryl thioureas include cleavage of the C-N bonds and rearrangements. Key fragments observed may include:

[M - C₂H₄]⁺˙ (m/z 152): Loss of ethene via a McLafferty-type rearrangement, leading to the phenylthiourea (B91264) radical cation.

[C₆H₅NCS]⁺˙ (m/z 135): Phenyl isothiocyanate radical cation, a very common and stable fragment.

[C₆H₅NH₂]⁺˙ (m/z 93): Aniline (B41778) radical cation.

[C₆H₅]⁺ (m/z 77): Phenyl cation, resulting from the cleavage of the aniline fragment.

Table 4: Key Mass Spectrometry Fragments for this compound nih.gov

| m/z | Proposed Fragment Ion |

|---|---|

| 180 | [C₉H₁₂N₂S]⁺˙ (Molecular Ion) |

| 152 | [C₇H₈N₂S]⁺˙ |

| 135 | [C₇H₅NS]⁺˙ |

| 93 | [C₆H₇N]⁺˙ |

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Phenylthiourea derivatives typically exhibit two main absorption bands in the ultraviolet region. The first, appearing at a shorter wavelength (around 200-220 nm), is a high-intensity band attributed to π→π* transitions within the phenyl ring. A second, less intense band is observed at a longer wavelength (around 250-280 nm), which arises from a combination of π→π* transitions within the thiocarbonyl group and n→π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. nih.gov

Table 5: UV-Visible Absorption Data for this compound nih.gov

| λmax (nm) | Electronic Transition |

|---|---|

| ~210 | π→π* (Phenyl ring) |

Hirshfeld Surface Analysis and Quantitative Crystal Packing Interactions

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, this computational technique is invaluable for analyzing intermolecular interactions in the crystalline state of related compounds. nih.govnih.gov The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.

This partitioning defines a unique "Hirshfeld surface" for the molecule. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to visualize and identify specific intermolecular contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii, while blue regions represent longer contacts. nih.gov

Furthermore, this analysis allows for the quantitative breakdown of the crystal packing into contributions from different types of atom-atom contacts. This is presented in a 2D "fingerprint plot," which summarizes all the intermolecular contacts. For typical thiourea derivatives, the analysis reveals the following general trends:

H···H contacts are the most abundant, often contributing over 40-50% to the total Hirshfeld surface area, reflecting the importance of van der Waals forces. nih.gov

C···H/H···C contacts are also significant, representing interactions between the phenyl and ethyl groups of neighboring molecules.

S···H/H···S contacts are of particular importance as they provide a quantitative measure of the N-H···S hydrogen bonds that are crucial for forming the primary supramolecular chains.

This quantitative approach provides deep insight into the forces that govern the self-assembly of the molecules into a stable three-dimensional crystal lattice. nih.gov

Reactivity Profiles and Derivatization Chemistry of 1 Ethyl 3 Phenyl 2 Thiourea

Nucleophilic Reactivity of the Thiocarbonyl Moiety

The thiourea (B124793) group in 1-Ethyl-3-phenyl-2-thiourea possesses a highly nucleophilic sulfur atom, a consequence of the lone pairs of electrons on the sulfur and the ability of the thiocarbonyl group to tautomerize to a thiol form. This inherent nucleophilicity drives many of its characteristic reactions. The sulfur atom can readily attack a variety of electrophilic centers, initiating the formation of new carbon-sulfur bonds. This reactivity is fundamental to the synthesis of many sulfur-containing heterocycles.

The nucleophilic character of the thiocarbonyl sulfur is influenced by the electronic effects of the ethyl and phenyl substituents on the nitrogen atoms. These groups can modulate the electron density on the sulfur atom, thereby affecting its reactivity towards different electrophiles.

Oxidation and Reduction Pathways of the Thiourea Group

The thiourea functionality in this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives. Oxidative cyclization is a particularly important transformation, often leading to the formation of heterocyclic systems with diverse biological activities. Common oxidizing agents can promote the formation of disulfide bridges or facilitate ring closure reactions. For instance, oxidative cyclization of thiourea derivatives is a known method for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives. arkat-usa.orgfrontiersin.orgnih.gov The specific products formed often depend on the oxidant used and the reaction conditions.

Conversely, the reduction of the thiocarbonyl group is also possible, although less commonly employed in derivatization strategies compared to its oxidative transformations. Reduction can lead to the formation of formamidine (B1211174) derivatives, which can also serve as intermediates in further synthetic transformations.

Cyclization Reactions Leading to Novel Heterocyclic Compounds

One of the most significant applications of this compound in organic synthesis is its use as a precursor for the construction of a wide array of heterocyclic compounds. The thiourea moiety provides a versatile scaffold that can react with various bifunctional reagents to yield five- and six-membered rings.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. researchgate.netchemhelpasap.combepls.commdpi.com This reaction involves the condensation of a thiourea with an α-haloketone. In the context of this compound, the reaction would proceed via the nucleophilic attack of the thiocarbonyl sulfur on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the corresponding 2-amino-thiazole derivative. The general scheme for this reaction is depicted below:

| Reactant 1 | Reactant 2 | Product Class |

| This compound | α-Haloketone | 2-(Ethylamino)-4-substituted-3-phenyl-3,4-dihydro-2H-thiazol-2-iminium halide |

This reaction is highly versatile, as the substituents on both the thiourea and the α-haloketone can be varied to produce a library of substituted thiazole derivatives.

Formation of Thiadiazole Scaffolds

This compound can serve as a key building block for the synthesis of various thiadiazole isomers. For instance, oxidative cyclization, as mentioned earlier, is a common route to 1,2,4-thiadiazoles. Another important pathway involves the reaction of thioureas with hydrazonoyl halides. This reaction typically leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. The reaction proceeds through an initial S-alkylation of the thiourea by the hydrazonoyl halide, followed by an intramolecular cyclization with the elimination of a molecule of amine.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Hydrazonoyl Halide | Substituted 1,3,4-Thiadiazole |

Generation of Pyrimidine (B1678525) and Triazole Analogues

The versatile reactivity of this compound also extends to the synthesis of six-membered heterocyclic rings like pyrimidines. A common strategy involves the condensation of thiourea with α,β-unsaturated ketones, also known as chalcones. derpharmachemica.comresearchgate.netrjptonline.org This reaction, typically carried out under basic conditions, leads to the formation of dihydropyrimidine-2-thione derivatives. The reaction is believed to proceed via a Michael addition of the thiourea to the chalcone, followed by an intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| This compound | Chalcone | Base (e.g., KOH) | Dihydropyrimidine-2-thione |

Furthermore, thiourea derivatives are instrumental in the synthesis of triazole compounds. researchgate.netorganic-chemistry.orgnih.gov For example, the reaction of thiosemicarbazides, which can be derived from thioureas, with various reagents can lead to the formation of 1,2,4-triazole (B32235) rings. The specific synthetic route and resulting triazole isomer depend on the co-reactants and reaction conditions employed.

Formation of Thiazolidine and Iminothiazolidinone Derivatives

The reaction of this compound with reagents containing a haloacetyl group, such as chloroacetic acid or ethyl chloroacetate, is a well-established method for the synthesis of thiazolidinone derivatives. hilarispublisher.comimpactfactor.orgnih.govresearchgate.netmdpi.com This reaction typically proceeds via S-alkylation of the thiourea followed by intramolecular cyclization. Depending on the specific reagents and conditions, this can lead to the formation of 2-imino-4-thiazolidinones.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Ethyl Chloroacetate | 2-(Phenylimino)-3-ethyl-4-thiazolidinone |

These thiazolidinone scaffolds are of significant interest in medicinal chemistry due to their association with a wide range of biological activities.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of two electronically and sterically different nitrogen atoms in this compound is a key factor governing the regioselectivity of its derivatization reactions. The N1 nitrogen is bonded to an electron-donating alkyl (ethyl) group, which increases its nucleophilicity. In contrast, the N3 nitrogen is attached to a phenyl group, where the nitrogen lone pair can be delocalized into the aromatic system, thereby reducing its nucleophilicity compared to the N1-ethylated nitrogen.

A classic example of derivatization where regioselectivity is critical is the Hantzsch thiazole synthesis, involving the reaction of a thiourea with an α-haloketone. The generally accepted mechanism proceeds through the initial nucleophilic attack of the highly nucleophilic sulfur atom on the α-carbon of the ketone, displacing the halide and forming an S-alkylated isothiouronium salt intermediate. The subsequent step involves an intramolecular cyclization via nucleophilic attack of one of the thiourea nitrogens on the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.

In the case of this compound, two different cyclization pathways are possible for the isothiouronium intermediate, leading to two potential regioisomeric products. The pathway involving the more nucleophilic N1-ethyl nitrogen is generally favored over the pathway involving the less nucleophilic N3-phenyl nitrogen. This preference results in the selective formation of one regioisomer over the other.

The table below illustrates the expected regiochemical outcome for the reaction of this compound with phenacyl bromide.

Table 1: Regioselectivity in the Reaction of this compound with Phenacyl Bromide

| Reactant A | Reactant B | Potential Product (Isomer A) | Potential Product (Isomer B) | Predicted Outcome |

|---|

Regarding stereoselectivity, there is limited specific information in the surveyed literature concerning the derivatization of this compound where the thiourea itself is a substrate in a stereoselective transformation. In principle, if this compound were to react with a chiral electrophile containing one or more stereocenters, the formation of diastereomeric products would be expected. The facial selectivity of the approach to the nucleophilic centers of the thiourea could be influenced by the steric bulk of the ethyl and phenyl substituents, potentially leading to a modest degree of diastereoselectivity. However, achieving high levels of stereocontrol would likely require the use of a chiral auxiliary or an external chiral catalyst to differentiate the prochiral faces of the reactants during the key bond-forming steps. While thiourea derivatives are widely used as powerful organocatalysts in a vast number of enantioselective reactions, studies focusing on the substrate-controlled stereoselective derivatization of this compound are not extensively documented.

Coordination Chemistry and Metal Complexation of 1 Ethyl 3 Phenyl 2 Thiourea Ligands

Synthesis and Characterization of Transition Metal Complexes

1-Ethyl-3-phenyl-2-thiourea (Heptu) has been successfully used to synthesize complexes with various transition metals, including palladium(II), copper(I), and cobalt(III). These complexes have been characterized using techniques such as elemental analysis, IR and NMR spectroscopy, magnetic susceptibility, and single-crystal X-ray diffraction. researchgate.net

A palladium(II) complex with 1-ethyl-3-phenyl-thiourea, formulated as [Pd(eptu)₂], has been synthesized and characterized. researchgate.net

Synthesis: The complex was prepared by reacting PdCl₂ with 1-ethyl-3-phenyl-thiourea. researchgate.net

Structure and Geometry: Single-crystal X-ray diffraction analysis revealed that the palladium(II) center adopts a square-planar geometry. The two this compound ligands act in a monoanionic, bidentate fashion. Coordination occurs through the sulfur atom and a deprotonated nitrogen atom from each ligand. The two sulfur donors and two nitrogen donors are arranged in a trans configuration around the Pd(II) ion. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Ligand Coordination Mode | Donor Atoms | Arrangement |

|---|---|---|---|---|---|

| [Pd(eptu)₂] | Pd(II) | Square-planar | Bidentate (monoanionic) | S, N | trans |

The reaction of this compound with copper salts has been shown to produce a notable hexanuclear copper(I) cluster. researchgate.net The formation of polynuclear copper(I) complexes with thiourea (B124793) ligands is a subject of interest due to their structural diversity. mdpi.comrsc.org

Synthesis: The complex, [Cu₆(eptu)₆], was formed from the reaction of this compound with a copper(II) salt, which involves the in-situ reduction of Cu(II) to Cu(I). researchgate.netrsc.orgbohrium.com

Structure and Cluster Formation: The complex is a hexanuclear cluster where the unit cell contains two identical units, each comprising three interacting Cu(I) ions. researchgate.net In this structure, the copper centers are bridged by the sulfur atoms of the deprotonated eptu⁻ ligands. Some copper ions are tetrahedrally coordinated by two sulfur atoms, one nitrogen atom, and another copper ion. researchgate.net The formation of such clusters is influenced by the bridging capability of the thiourea ligand. mdpi.com

| Complex | Metal Ion | Nuclearity | Key Structural Feature | Crystal System |

|---|---|---|---|---|

| [Cu₆(eptu)₆] | Cu(I) | Hexanuclear | Central core of six Cu(I) ions bridged by sulfur atoms | Monoclinic |

A mononuclear cobalt(III) complex has also been synthesized using this compound as a ligand. researchgate.net Cobalt typically forms stable octahedral complexes in its +3 oxidation state. daneshyari.com

Synthesis: The complex, [Co(eptu)₃], was synthesized by the reaction of a Co(II) salt with the ligand, resulting in oxidation to Co(III). daneshyari.comresearchgate.net

Structure and Characterization: The complex was characterized by elemental analyses, IR spectroscopy, magnetic susceptibility, and single-crystal X-ray diffraction. researchgate.net The crystal structure confirms that three this compound ligands coordinate to the cobalt(III) center. Each ligand acts as a bidentate chelate, binding through the sulfur and a deprotonated nitrogen atom. This S,N-coordination from the three ligands results in an octahedral geometry around the diamagnetic Co(III) ion. daneshyari.comresearchgate.net The complex crystallizes in the triclinic system. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Ligand Coordination Mode | Crystal System |

|---|---|---|---|---|

| [Co(eptu)₃] | Co(III) | Octahedral | Bidentate (S,N) | Triclinic |

Silver(I) Complexes and Polynuclear Assemblies

While specific crystal structures for silver(I) complexes with this compound are not extensively detailed in the available literature, the coordination behavior can be inferred from studies on analogous N,N'-disubstituted thiourea ligands. Silver(I), with its flexible coordination sphere, readily forms a variety of complexes with thiourea derivatives, often leading to the formation of polynuclear assemblies.

Research on similar ligands, such as 1,3-diisobutyl thiourea, has demonstrated the formation of binuclear, trinuclear, and even hexanuclear silver(I) clusters. mdpi.com In these structures, the thiourea ligand can act as both a terminal and a bridging ligand, coordinating to the silver(I) centers primarily through its sulfur atom. The formation of these polynuclear architectures is a delicate interplay of factors including the metal-to-ligand ratio, the solvent system, and the steric bulk of the substituents on the thiourea ligand. For instance, in a binuclear complex, two silver ions can be bridged by the sulfur atoms of two thiourea ligands, creating a four-membered Ag-S-Ag-S ring. mdpi.com More complex structures, such as hexanuclear clusters, can feature multiple coordination modes for both the silver ions and the thiourea ligands, including terminal and bridging interactions. mdpi.com

Table 1: Examples of Polynuclear Silver(I) Complexes with N,N'-Disubstituted Thiourea Ligands

| Ligand | Complex Formula | Nuclearity | Reference |

|---|---|---|---|

| 1,3-Diisobutyl thiourea | Ag2(L)62 | Binuclear | mdpi.com |

Platinum(II) and Nickel(II) Complexes

The coordination chemistry of this compound with platinum(II) and nickel(II) is anticipated to be governed by the strong preference of these d8 metal ions for square planar geometries. Thiourea derivatives typically coordinate to Pt(II) and Ni(II) as neutral ligands or, under basic conditions, as monoanions or dianions. mdpi.comresearchgate.net

In the case of platinum(II) complexes, studies with analogous N,N'-disubstituted thioureas have shown that the ligand can coordinate in a bidentate fashion through its sulfur and nitrogen atoms, forming a stable chelate ring. mdpi.comresearchgate.net The presence of other ligands, such as phosphines, can influence the coordination mode. For instance, in the presence of triphenylphosphine, some thiourea derivatives have been observed to form complexes where the thiourea acts as a dianion, creating a four-membered Pt-S-C-N ring. researchgate.net

Nickel(II) complexes with N,N'-disubstituted phenyl thiourea derivatives have also been synthesized and characterized. researchgate.netmaterialsciencejournal.org Spectroscopic studies suggest a four-coordinate environment around the nickel(II) center, with the thiourea ligand coordinating in a bidentate manner. researchgate.net The resulting complexes are often diamagnetic, consistent with a square planar geometry. core.ac.uk

Structural Analysis of Coordination Compounds by X-ray Diffraction

For metal complexes of this compound, X-ray diffraction would be crucial in confirming the expected coordination geometries. For instance, with Pt(II) and Ni(II), a square planar geometry is highly probable. core.ac.uknih.gov X-ray crystal structures of related Pt(II) complexes with other thiourea derivatives have confirmed this arrangement, showing the platinum atom coordinated to two sulfur and two nitrogen atoms from two bidentate thiourea ligands in a cis or trans configuration. nih.gov

For complexes with d10 metal ions like silver(I), the coordination geometry is more variable and can range from linear to trigonal planar and tetrahedral, depending on the number of coordinated ligands. scienceasia.orgnih.gov X-ray diffraction studies on silver(I) complexes with similar thiourea ligands have revealed distorted trigonal planar and tetrahedral geometries. scienceasia.orgnih.gov

As discussed in section 5.2.4, this compound has the potential to form polynuclear clusters, particularly with silver(I). X-ray diffraction is indispensable for elucidating the intricate architectures of these assemblies. Structural analysis of polynuclear silver(I) complexes with 1,3-diisobutyl thiourea has revealed detailed information about the bridging modes of the thiourea ligands and the geometry around each silver center. mdpi.com For example, in a hexanuclear silver cluster, X-ray analysis showed the presence of both 4- and 5-coordinate silver ions, with thiourea ligands acting in both terminal and bridging capacities. mdpi.com Such detailed structural insights are critical for understanding the factors that govern the self-assembly of these complex molecular architectures.

Influence of Ligand Steric Bulk on Complex Formation and Nuclearity

The size and nature of the substituent groups on the thiourea ligand have a profound impact on the structure of the resulting metal complexes. The steric bulk of the ethyl and phenyl groups in this compound is expected to be a key factor in determining the coordination number of the metal ion and the nuclearity of the complex.

In general, bulkier ligands tend to favor the formation of complexes with lower coordination numbers and can influence the formation of polynuclear versus mononuclear species. For instance, with silver(I), ligands with less steric bulk have been shown to facilitate the formation of higher nuclearity clusters. mdpi.com Conversely, very bulky substituents may hinder the close approach of multiple metal centers, favoring the formation of mononuclear or lower-nuclearity complexes. The interplay between the electronic effects of the substituents and their steric demands ultimately dictates the final structure of the coordination compound. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Silver(I) |

| Platinum(II) |

| Nickel(II) |

| 1,3-diisobutyl thiourea |

Catalytic Applications of 1 Ethyl 3 Phenyl 2 Thiourea and Its Metal Complexes

Organocatalysis by Thiourea (B124793) Derivatives

Thiourea derivatives have emerged as a significant class of organocatalysts, primarily functioning as hydrogen-bond donors. This ability allows them to activate electrophiles, thereby facilitating a wide range of chemical transformations. The two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with substrates containing atoms such as oxygen or nitrogen, which increases the substrate's reactivity. While this is a general principle for thiourea-based catalysis, specific studies detailing the organocatalytic applications of 1-Ethyl-3-phenyl-2-thiourea are limited.

Asymmetric Catalysis and Enantioselective Transformations

Asymmetric catalysis aims to produce a specific stereoisomer of a product, a crucial aspect in the synthesis of pharmaceuticals and other biologically active molecules. Chiral thiourea derivatives are widely employed as organocatalysts in enantioselective transformations due to their ability to create a chiral environment around the reacting molecules. As this compound is an achiral molecule, it is not suitable for inducing enantioselectivity in chemical reactions. Scientific literature on its application in this area is consequently not found.

Applications in Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Thiourea derivatives can catalyze this reaction by activating the electrophilic Michael acceptor through hydrogen bonding. This activation lowers the energy of the transition state, thus accelerating the reaction. Despite the general use of thioureas in this context, specific research articles or detailed data on the use of this compound as a catalyst for Michael addition reactions are not available in the reviewed literature.

Aldol Condensation Reactions

The aldol condensation is another key reaction for forming carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor and a basic site, are often effective in promoting aldol reactions. However, a review of the scientific literature did not yield specific examples or research findings on the application of this compound as a catalyst for aldol condensation reactions.

Aza-Morita–Baylis–Hillman Reactions

The aza-Morita–Baylis–Hillman (aza-MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an imine, typically catalyzed by a nucleophile. Chiral thiourea derivatives have been used in conjunction with nucleophilic catalysts to achieve enantioselective aza-MBH reactions. There is no specific information available in the scientific literature regarding the use of this compound as a catalyst for this reaction.

Mannich Reactions

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound. Thiourea-based organocatalysts are known to effectively catalyze asymmetric Mannich reactions by activating the imine component through hydrogen bonding. However, there are no specific studies or data available that detail the use of this compound as a catalyst in Mannich reactions.

Metal-Thiourea Complexes in Homogeneous Catalysis

Thiourea derivatives can act as ligands, coordinating with metal centers through the sulfur atom to form metal-thiourea complexes. These complexes can be utilized as catalysts in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The electronic and steric properties of the thiourea ligand can influence the catalytic activity and selectivity of the metal complex. A search of the scientific literature did not provide specific examples or research on the catalytic applications of metal complexes derived from this compound in homogeneous catalysis.

Cross-Coupling Reactions (e.g., Heck Cross Coupling)

Thiourea derivatives have emerged as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which is a cornerstone of carbon-carbon bond formation in synthetic chemistry. These ligands can coordinate to metal centers, influencing the catalyst's stability, activity, and selectivity.

Palladium complexes incorporating N,N-disubstituted-N'-acylthioureas have been synthesized and characterized, revealing their potential as catalysts. Spectroscopic and crystallographic studies have confirmed that these ligands can chelate to the metal center through their sulfur and oxygen atoms, forming stable square-planar complexes. nih.gov While specific studies on this compound in the Heck reaction are limited, related palladium(II) complexes with other thiourea derivatives have been investigated as catalysts for such transformations. researchgate.net For instance, palladium complexes with imidazole-based secondary phosphine oxide ligands have demonstrated high efficacy in the Heck reaction of aryl halides with olefins under mild conditions. researchgate.net

Table 1: Representative Heck Cross-Coupling Reactions Catalyzed by Palladium-Thiourea Derivative Complexes

| Entry | Aryl Halide | Olefin | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / Ligand A | DMF | 100 | >95 |

| 2 | Bromobenzene | Methyl Acrylate | PdCl₂(PPh₃)₂ / Ligand B | Acetonitrile | 80 | 85 |

| 3 | 4-Iodoanisole | n-Butyl Acrylate | [Pd(L)₂] | Toluene | 110 | 92 |

Note: Ligand A and Ligand B represent various thiourea derivatives reported in the literature. Data is illustrative of typical conditions and yields for Heck reactions catalyzed by palladium complexes with thiourea-type ligands.

Mechanistic Aspects of Catalytic Activity and Turnover

The catalytic activity of metal complexes with thiourea ligands is intrinsically linked to the electronic and steric properties of the ligand. The thiourea moiety, with its sulfur and nitrogen donor atoms, can modulate the electron density at the metal center, which in turn influences the rates of key steps in the catalytic cycle.

In the context of cross-coupling reactions, the turnover number and turnover frequency are critical metrics for evaluating catalyst performance. These parameters are influenced by factors such as catalyst stability, substrate scope, and reaction conditions. For palladium-catalyzed reactions, the formation of palladium black through catalyst decomposition is a common deactivation pathway. Thiourea ligands can stabilize the palladium nanoparticles, preventing their aggregation and prolonging the catalyst's lifetime.

Mechanistic studies on related catalytic systems have employed various techniques, including kinetic analysis, in-situ spectroscopy, and computational modeling, to elucidate the reaction pathways and the role of the ligand. For example, detailed mechanistic studies of an iron-catalyzed intramolecular nitroso ene reaction revealed a first-order rate dependence on the catalyst, nitroarene, and silane concentrations, providing insights into the turnover-limiting step. nih.gov Such studies are crucial for the rational design of more efficient and robust catalysts based on thiourea scaffolds.

Design and Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a key objective in green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Immobilizing homogeneous catalysts onto solid supports is a common strategy to facilitate catalyst recovery and reuse.

For instance, water-soluble thiourea ligands have been designed and synthesized for use in aqueous-phase catalysis. mdpi.com The introduction of hydrophilic functional groups, such as carboxylates, into the ligand structure renders the resulting palladium complex soluble in water, allowing for the reaction to be carried out in an environmentally benign solvent. After the reaction, the product can be extracted with an organic solvent, and the aqueous catalyst solution can be reused. This approach has been successfully applied to Suzuki-Miyaura reactions, demonstrating the potential for developing recyclable catalytic systems with thiourea-based ligands. mdpi.com

The design of such systems requires careful consideration of the linker's nature and length to ensure that the catalytic activity of the immobilized complex is not compromised. The stability of the catalyst under reaction and recycling conditions is also a critical factor that needs to be addressed.

Biological Activity and Mechanistic Insights of 1 Ethyl 3 Phenyl 2 Thiourea Analogues

Enzyme Inhibitory Mechanisms

The thiourea (B124793) moiety, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, is a key pharmacophore that mediates the enzyme inhibitory activities of this class of compounds. The ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, coupled with the lipophilic nature of the ethyl and phenyl groups, allows for a range of interactions with enzyme active sites.

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The overactivity of this enzyme is linked to the development of diabetic complications. Functionally substituted derivatives of thiourea and phenylthiourea (B91264) have demonstrated significant inhibitory effects on aldose reductase.

In a study of various functionally substituted thiourea and phenylthiourea derivatives, several compounds exhibited potent aldose reductase inhibition. For instance, compound 1c was identified as a highly effective inhibitor with an IC50 value of 1.46 µM, while compound 1d showed a lower inhibitory effect with an IC50 value of 3.25 µM. x-mol.net The inhibitory mechanism is believed to involve the interaction of the thiourea core with key residues in the enzyme's active site, preventing the binding of the natural substrate.

| Compound | Aldose Reductase IC50 (µM) |

| 1c | 1.46 |

| 1d | 3.25 |

This table showcases the half-maximal inhibitory concentration (IC50) of two functionally substituted phenylthiourea derivatives against aldose reductase. x-mol.net

Alpha-amylase is a key enzyme in the digestion of carbohydrates. Inhibiting this enzyme can help to control post-prandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes. Thiourea derivatives have been investigated for their potential to inhibit α-amylase.

Functionally substituted derivatives of thiourea and phenylthiourea have been shown to effectively inhibit α-amylase, with IC50 values ranging from 1.02 to 7.87 µM. x-mol.net In a separate study, a series of 1-octanoyl-3-aryl thiourea derivatives were also evaluated for their α-amylase inhibitory potential. Compounds 3f , 3g , and 3h from this series displayed enzyme inhibition activity with IC50 values of 282.1, 294.2, and 285.1 µg/mL, respectively, using acarbose (B1664774) as a positive control (IC50 17.1 µg/mL). semanticscholar.org

| Compound | α-Amylase IC50 (µg/mL) |

| 3f | 282.1 |

| 3g | 294.2 |

| 3h | 285.1 |

| Acarbose (Standard) | 17.1 |

This table presents the α-amylase inhibitory activity of selected 1-octanoyl-3-aryl thiourea derivatives. semanticscholar.org

Proteases are enzymes that catalyze the breakdown of proteins. Their inhibition is a therapeutic strategy for a variety of diseases, including viral infections and inflammatory disorders. Acyl thiourea derivatives have been identified as potential protease inhibitors.

A study focusing on novel diaryl pyrimidine (B1678525) linked acyl thiourea derivatives demonstrated significant inhibitory activity against Proteinase K. Compound 6a emerged as the most potent inhibitor in the series with an IC50 value of 1.790 ± 0.079 μM. Other analogues, such as 6f (IC50 1.794 ± 0.080 μM) and 6e (IC50 1.795 ± 0.080 μM), also showed substantial activity. nih.gov The mechanism of inhibition likely involves the interaction of the acyl thiourea moiety with the active site of the protease, preventing substrate binding and subsequent catalysis.

| Compound | Proteinase K IC50 (µM) |

| 6a | 1.790 ± 0.079 |

| 6f | 1.794 ± 0.080 |

| 6e | 1.795 ± 0.080 |

| Phenylmethyl sulfonyl fluoride (B91410) (Standard) | 0.119 ± 0.014 |

This table displays the Proteinase K inhibitory activity of pyrimidine linked acyl thiourea derivatives. nih.gov

Tyrosinase is the key enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a primary approach for treating hyperpigmentation disorders. Certain phenylthiourea analogues have been shown to inhibit melanogenesis through a dual-action mechanism that involves both direct enzyme inhibition and the promotion of its degradation.

Specifically, 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) has been found to decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes (NHEMs). nih.gov PTTU not only inhibits the catalytic activity of tyrosinase but also reduces the protein levels of the enzyme. nih.gov This reduction is not due to a decrease in mRNA expression but rather an acceleration of tyrosinase degradation through the ubiquitin-dependent proteasome pathway. nih.govresearchgate.net This dual mechanism, which targets both the activity and the stability of tyrosinase, makes PTTU and its analogues promising candidates for depigmentation agents. nih.gov

Dopamine (B1211576) β-hydroxylase (DBH) is an enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862), a key step in the biosynthesis of catecholamines. wikipedia.org Inhibition of DBH can modulate the levels of these neurotransmitters and has therapeutic potential. 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), also known as U-14,624, is a well-characterized inhibitor of this enzyme. nih.govresearchgate.net

In vivo studies have demonstrated that PTTU leads to a specific depletion of norepinephrine in the brain of both mice and rats. capes.gov.br A single dose can significantly reduce brain norepinephrine levels, with maximum depletion observed hours after administration, followed by a gradual return to normal levels. capes.gov.br The structure-activity relationship for DBH inhibition by thiourea derivatives suggests that the phenylethylamine skeleton is a minimum requirement for interaction with the enzyme. wikipedia.orgnih.gov

Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a crucial role in the epigenetic regulation of gene expression by demethylating histone proteins. Aberrant activity of LSD1 is associated with the development of cancer, making it an attractive therapeutic target. (Bis)thiourea analogues have been identified as potent inhibitors of LSD1. nih.govnih.gov

These compounds have been shown to induce an increase in the methylation of histone 3 lysine (B10760008) 4 (H3K4), a specific target of LSD1, in cancer cell lines. nih.govnih.gov For example, in Calu-6 lung carcinoma cells, treatment with these analogues leads to increased levels of H3K4me1 and H3K4me2. nih.gov This inhibition of LSD1 results in the re-expression of aberrantly silenced tumor suppressor genes, highlighting the potential of these compounds as epigenetic modulators for cancer therapy. nih.govnih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.govmdpi.com Thiourea derivatives have been investigated as potential AChE inhibitors.

A series of 1-acetyl-3-aryl thioureas demonstrated promising activity against cholinesterases. researchgate.net Similarly, a study on bis-thiourea analogues revealed potent inhibitory potential against the AChE enzyme. One of the most active derivatives, compound 4g , exhibited an IC₅₀ value of 0.1761±0.00768 µM, which was significantly more potent than the reference inhibitor, neostigmine (B1678181) methylsulfate (B1228091) (IC₅₀ 2.469±0.069 µM). researchgate.net The structure-activity relationship studies suggested that the dual hydrogen bonding capability of the thiourea moiety plays a crucial role in its interaction with the enzyme's active site. researchgate.net

| Compound Analogue | Target Enzyme | Reported IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ Value (µM) |

|---|---|---|---|---|

| Bis-thiourea analogue (4g) | Acetylcholinesterase (AChE) | 0.1761 ± 0.00768 | Neostigmine methylsulfate | 2.469 ± 0.069 |

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor 2)

The inhibition of protein kinases is a cornerstone of modern cancer therapy. researchgate.net Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that regulate cell proliferation and angiogenesis, respectively, and are often overexpressed in tumors. researchgate.netrsc.org Phenylthiourea analogues have been identified as promising inhibitors of these kinases.

Studies have shown that N-benzoyl-N'-phenylthiourea derivatives can exhibit cytotoxic effects on cancer cells by targeting EGFR. For instance, N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea was found to inhibit both EGFR and HER-2 in breast cancer cells. jppres.com Another derivative, N-(4-t-butylbenzoyl)-N'-phenylthiourea, was also predicted through in silico studies and confirmed in vitro to target the EGFR. jppres.com

Furthermore, various thiourea-containing compounds have been developed as potent VEGFR-2 inhibitors. A series of novel 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov Compounds 6 and 8a from this series showed superior EGFR and VEGFR-2 inhibitory activity compared to reference drugs sorafenib (B1663141) and erlotinib. nih.gov The potent activity of these compounds highlights the potential of the thiourea scaffold in designing multi-target kinase inhibitors for cancer treatment. researchgate.netnih.gov

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| N-benzoyl-N'-phenylthiourea derivatives | EGFR, HER-2 | Exhibited cytotoxic effects on breast cancer cells by inhibiting EGFR and HER-2. jppres.com |

| 2-thioxoimidazolidin-4-one derivatives | EGFR, VEGFR-2 | Acted as potent dual inhibitors, with some analogues showing superior activity to sorafenib and erlotinib. nih.gov |

Urease Inhibitory Activities

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. nih.gov The inhibition of urease is a valuable strategy for treating infections caused by urease-producing bacteria. Thiourea and its derivatives are well-established urease inhibitors. nih.govacs.org

A study on alkyl chain-linked thiourea derivatives revealed significant in vitro anti-urease activity. nih.gov Several compounds in this series demonstrated more potent inhibition than the standard inhibitor, thiourea (IC₅₀ = 18.61 µM). Specifically, the derivative with a 4'-bromo substituent on the phenyl ring (3c ) was the most potent, with an IC₅₀ value of 10.65 µM. Another analogue with 2',6'-dimethyl substituents (3g ) also showed excellent activity with an IC₅₀ of 15.19 µM. nih.gov Kinetic studies indicated that these compounds act as competitive inhibitors, suggesting they bind to the active site of the urease enzyme. nih.gov Similarly, other studies have found that thiourea derivatives of dipeptides conjugated to dichlorophenyl piperazine (B1678402) are good inhibitors of urease activity. core.ac.ukresearchgate.net

| Compound Analogue | Phenyl Substituent | Urease Inhibition IC₅₀ (µM) | Mode of Inhibition |

|---|---|---|---|

| 3c | 4'-Br | 10.65 ± 0.45 | Competitive |

| 3g | 2',6'-diCH₃ | 15.19 ± 0.58 | Competitive |

| Standard | Thiourea | 18.61 | - |

| 3i | 2',3'-diCl | 22.03 ± 0.45 | - |

| 3a | 2'-NO₂, 4'-OCH₃ | 31.09 ± 0.42 | - |

Anti-Cancer Mechanisms of Action

Phenylthiourea analogues have demonstrated significant potential as anti-cancer agents, acting through various mechanisms to halt the progression of cancer. touro.edubiointerfaceresearch.com

Inhibition of Cancer Cell Proliferation and Growth

A primary mechanism of action for phenylthiourea analogues is the inhibition of cancer cell proliferation. nih.gov Numerous studies have documented the cytotoxic activity of these compounds against a wide range of human cancer cell lines. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often below 10 µM. nih.gov In many cases, these derivatives showed better growth inhibitory profiles than the standard chemotherapeutic drug, cisplatin. nih.govresearchgate.net

Similarly, ten p-nitrodiarylthiourea analogues were evaluated for their anti-cancer activities in breast and prostate cancer cell lines, with the majority inhibiting growth at low micromolar concentrations. touro.edu A symmetrical 1,3-phenyl bis-thiourea derivative was also found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations by targeting microtubule polymerization. nih.gov

| Compound Analogue Class | Tested Cancer Cell Lines | Observed Effect |

|---|---|---|

| 3-(Trifluoromethyl)phenylthioureas | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | Highly cytotoxic with IC₅₀ ≤ 10 µM; better growth inhibition than cisplatin. nih.gov |

| p-Nitrodiarylthioureas | MCF-7, T-47D (Breast), LNCaP (Prostate) | Significant growth inhibition at low micromolar concentrations. touro.edu |

| 1,3-phenyl bis-thiourea | Multiple cancer cell lines | Cytotoxic at nanomolar concentrations via microtubule inhibition. nih.gov |

Induction of Apoptosis in Various Cancer Cell Lines

In addition to inhibiting proliferation, a key anti-cancer mechanism of phenylthiourea analogues is the induction of apoptosis, or programmed cell death. mdpi.com The apoptotic effects of these compounds have been demonstrated across various cancer cell lines.

Studies on halogenated bis-phenylthiourea derivatives showed that they were potent activators of apoptosis. researchgate.net In K-562 leukemia cells, certain analogues were strong inducers of early apoptosis, while in SW480 colon cancer cells, they triggered late-stage apoptosis or necrosis. This pro-apoptotic effect was confirmed by a significant increase in the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. researchgate.net Furthermore, cell cycle analysis revealed that these derivatives could cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. researchgate.net Another study on 3-(trifluoromethyl)phenylthiourea derivatives also confirmed strong pro-apoptotic activity, with one compound inducing late apoptosis in up to 99% of colon cancer cells. nih.gov

Modulation of Interleukin-6 (IL-6) Levels

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a crucial role in inflammation and is also implicated in the proliferation and survival of certain cancer cells. nih.gov The modulation of IL-6 levels is therefore an attractive strategy in cancer therapy. Research has shown that potent thiourea derivatives can effectively inhibit the secretion of IL-6 from cancer cells. nih.govresearchgate.net

In studies involving 3-(trifluoromethyl)phenylthiourea analogues, all tested derivatives acted as inhibitors of IL-6 levels in both SW480 and SW620 colon cancer cells, reducing its secretion by 23–63%. nih.gov Similar findings were reported for halogenated bis-phenylthiourea derivatives, where the most potent compounds inhibited IL-6 cytokine secretion from PC3 prostate cancer cells and both colon cancer cell lines. researchgate.net This ability to modulate the tumor microenvironment by reducing pro-tumorigenic cytokines like IL-6 adds another dimension to the anti-cancer profile of phenylthiourea analogues.

Interference with Cellular Signaling Pathways (e.g., Wnt/β-catenin, K-Ras Protein)

Thiourea derivatives have been identified as potent modulators of critical cellular signaling pathways implicated in cancer development, such as the Wnt/β-catenin and K-Ras pathways. nih.gov The dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention. nih.gov

Certain thiourea analogues have demonstrated the ability to inhibit the Wnt/β-catenin signaling cascade. For instance, a quinazoline (B50416) derivative, 2-bromo-5-(trifluoromethoxy)phenylthiourea, was found to suppress the proliferation and migration of human cervical HeLa cells by specifically inhibiting this pathway. nih.gov The Wnt signaling pathway's role in tumorigenesis involves the regulation of gene expression, cell proliferation, and migration. mdpi.com Inhibition by thiourea derivatives can disrupt these processes, leading to anti-tumor effects.

Furthermore, other analogues have been shown to interfere with the function of the K-Ras protein, a key node in the MAPK/RAS signaling pathway that is frequently mutated in cancers. nih.govnih.gov Biphenyl thiourea derivatives incorporating trifluoromethyl (CF3), nitro, and halogen groups on the aryl rings have been identified as inhibitors of A549 lung cancer cell growth. The mechanism identified for this activity was the blocking of the K-Ras protein. nih.gov The interaction surface between proteins like RAS and their effectors is large and often lacks well-defined binding pockets, making them challenging targets. mdpi.com However, the success of these thiourea derivatives suggests they can effectively disrupt these crucial protein-protein interactions. mdpi.comresearchgate.net

Anti-Microbial and Anti-Fungal Activity Profiles

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of antimicrobial and antifungal activities. mdpi.commdpi.com Their structural features, particularly the presence of nitrogen and sulfur atoms, allow them to coordinate with various metal centers and interact with biological macromolecules, contributing to their bioactivity. mdpi.commdpi.com

The antibacterial properties of thiourea derivatives have been documented against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Research has shown activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Mycobacterium tuberculosis. nih.govseejph.comnih.gov

One of the proposed mechanisms for their antibacterial action is the interference with bacterial communication systems, specifically quorum sensing. mdpi.com This process allows bacteria to coordinate gene expression and collective behaviors. The structural similarity of some thiourea derivatives to N-acyl-homoserine lactones, which are essential signaling molecules in quorum sensing, is thought to be the basis for this interference. mdpi.com By disrupting these communication pathways, the compounds can inhibit virulence factor production and biofilm formation. For example, novel N-acyl thiourea derivatives have demonstrated good anti-biofilm activity against E. coli. mdpi.com

| Compound/Analogue | Bacterial Strains Inhibited | Reported Activity/MIC Values | Reference |

|---|---|---|---|

| 1-(3-aminophenyl)-3-ethylthiourea | S. Aureus, E. Coli, S. Aeruginosa, M. Tuberculosis | Potent antibacterial activity | seejph.com |

| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | S. aureus, S. pyogenes, H. influenza | MIC: 0.03–1 μg/mL | nih.gov |

| Novel Thiourea Derivatives (Sumaira et al.) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC: 40-50 µg/mL | mdpi.com |

| [2-[(3-methylphenyl)carbamothioylcarbamoyl]phenyl] acetate (B1210297) | Escherichia coli, Staphylococcus aureus | Most active in its series | mdpi.com |

In addition to their antibacterial effects, many thiourea derivatives exhibit significant antifungal properties. nih.gov Studies have demonstrated their efficacy against various fungal pathogens, with a particular focus on Candida species, including the often multidrug-resistant Candida auris. mdpi.comnih.gov

The antifungal activity of these compounds is influenced by their specific chemical structures. For example, in a study of four thiourea derivatives of 2-thiophenecarboxylic acid, the ortho-methylated derivative showed the highest antifungal activity against C. auris, with a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.comnih.gov This highlights how structural modifications, such as the position of a methyl group on an aromatic ring, can significantly impact biological activity. mdpi.comnih.gov

While the precise mechanisms are still under investigation, it is believed that thiourea derivatives may disrupt fungal cell membrane integrity, inhibit essential enzymes, or interfere with cellular processes like biofilm formation. mdpi.com The formation of metal complexes with thiourea ligands has also been shown to enhance antifungal effects against various Candida strains, including C. albicans, C. krusei, and C. glabrata. mdpi.commdpi.com

| Compound/Analogue | Fungal Strains Inhibited | Reported Activity | Reference |

|---|---|---|---|

| Phenylenedithiourea derivatives | Various fungi | Strong activity, comparable to ketoconazole | nih.gov |

| Ortho-methylated derivative (SB2) of 2-thiophenecarboxylic acid | Candida auris | Highest antifungal activity in its series; inhibits biofilm growth | mdpi.comnih.gov |

| Nickel and Copper Complexes of Thiourea Derivatives | C. albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis | Enhanced antifungal effect | mdpi.commdpi.com |

| N-((substituted-phenyl)carbamothioyl)-1,3-dimethyl-1H-pyrazole-4-carboxamides | Botryospuaeria berengeriana | Active against the fungal pathogen | mdpi.com |

Anti-Inflammatory Mechanisms of Action

There is no specific information available in the reviewed scientific literature detailing the anti-inflammatory mechanisms of action for 1-Ethyl-3-phenyl-2-thiourea.

However, the broader class of thiourea derivatives has been investigated for anti-inflammatory properties. For instance, certain thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have been synthesized and evaluated. nih.govmdpi.com Some of these more complex derivatives have shown the ability to reduce paw edema in animal models of inflammation, a common method for assessing anti-inflammatory potential. nih.govmdpi.com The proposed mechanisms for some of these derivatives involve the inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory cascade. nih.gov It is important to note that these findings pertain to structurally distinct and more complex molecules than this compound, and therefore, these mechanisms cannot be directly attributed to it.

Anti-Nociceptive Activities

No dedicated studies on the anti-nociceptive (pain-relieving) activities of this compound were identified in the scientific literature.

Research into other, more structurally complex thiourea analogues has indicated potential anti-nociceptive effects. For example, a series of novel 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives were synthesized and showed promising anti-nociceptive activity in various mouse models of pain, including those induced by acetic acid, formalin, and glutamate. nih.gov These studies provide evidence that the thiourea scaffold can be a component of molecules with pain-reducing properties. However, without direct experimental data, the anti-nociceptive profile of the simpler this compound remains unknown.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

There are no specific structure-activity relationship (SAR) studies available for this compound and its direct analogues to elucidate their anti-inflammatory or anti-nociceptive mechanisms.

Advanced Material Science and Sensing Applications

Application as Corrosion Inhibitors for Metallic Substrates

Thiourea (B124793) derivatives, including 1-Ethyl-3-phenyl-2-thiourea, are recognized for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments such as those using sulfuric acid and hydrochloric acid. biointerfaceresearch.comnih.govmdpi.com The effectiveness of these organic compounds stems from their molecular structure, which contains nitrogen, sulfur, and π-electrons, enabling them to adsorb onto metal surfaces. biointerfaceresearch.com This adsorption creates a protective film that blocks the active sites on the metal, thereby mitigating the corrosive process. mdpi.com The inhibition efficiency of these compounds is influenced by factors such as their concentration and the ambient temperature, generally increasing with higher concentration and decreasing with rising temperature. biointerfaceresearch.commdpi.com

| Inhibitor Type | Metal | Corrosive Medium | Key Findings |

| Phenyl Thiourea (PTU) | Mild Steel | Strong Hydrochloric Acid | Inhibition is temperature and concentration-dependent; follows Langmuir adsorption isotherm. mdpi.com |

| Mannich bases of Thiourea | Mild Steel | 0.5 M Sulphuric Acid | Efficiency increases with concentration and decreases with temperature; adsorption is a mixed physical-chemical process. biointerfaceresearch.com |

| Phenyl and Benzoyl Thiourea | 20# Steel | 15% Hydrochloric Acid | Inhibition rate exceeds 83% at 2 mmol/L concentration; forms a dense protective film. |

The protective action of this compound as a corrosion inhibitor is predicated on its adsorption onto the metallic substrate. This process is typically governed by a combination of physical and chemical interactions. biointerfaceresearch.com The adsorption mechanism involves the following key aspects:

Electrostatic Interaction (Physisorption): In acidic solutions, the sulfur and nitrogen atoms in the thiourea molecule can become protonated. This creates cationic species that are electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid), leading to physical adsorption.

Chemical Interaction (Chemisorption): The molecule contains sulfur and nitrogen atoms with lone pairs of electrons, as well as a phenyl group with a high density of π-electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming coordinate covalent bonds. This process, known as chemisorption, results in a more stable and robust protective layer.

The effectiveness of a thiourea derivative as a corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, several molecular features contribute to its high inhibition efficiency:

Presence of Heteroatoms: The sulfur (S) and nitrogen (N) atoms are crucial active centers. The sulfur atom, being a stronger electron donor than nitrogen, adsorbs strongly to the metal surface. nih.gov

π-Electron Density: The phenyl group in the molecule provides a source of π-electrons. These electrons facilitate strong adsorption onto the metal surface through π-π interactions. biointerfaceresearch.comchemicalbook.com

Substituent Groups: The ethyl and phenyl groups attached to the thiourea core influence the electron density distribution within the molecule. Electron-donating groups can enhance the electron density at the active centers (S and N atoms), thereby strengthening the bond with the metal and increasing inhibition efficiency. chemicalbook.com

Quantum chemical calculations performed on related phenyl thiourea molecules show that the reactive sites are primarily distributed on the C=S double bond and adjacent nitrogen atoms. The ability of these sites to donate electrons to the metal surface is a key determinant of the inhibitor's performance. chemicalbook.com

Chemosensors for Environmental Monitoring

Thiourea derivatives are valuable in the field of environmental monitoring due to their ability to act as chemosensors, selectively detecting specific ions and compounds. The nitrogen and sulfur atoms within the thiourea structure can act as binding sites for various analytes. mdpi.com

Derivatives of thiourea have demonstrated significant potential as selective chemosensors for hazardous heavy metal ions. nih.gov The relatively basic C=S group and the nitrogen donor atoms in the thiourea moiety can interact and form stable complexes with metal ions. mdpi.com This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric) or fluorescence.

Ethyl thiourea compounds, structurally similar to this compound, have been synthesized and shown to act as "naked-eye" sensors for mercury (Hg⁺) and silver (Ag⁺) ions. mdpi.com The interaction between the thiourea group and these specific metal ions leads to a visible color change, allowing for simple and rapid detection. mdpi.com Other thiourea-based sensors have been developed for the detection of ions such as Fe³⁺ and Pb²⁺. researchgate.netnih.gov

| Sensor Type | Target Ion(s) | Detection Principle |

| Ethyl Thiourea Derivatives | Hg⁺, Ag⁺ | Naked-eye colorimetric change upon complex formation. mdpi.com |

| 1,8-naphthalimide-thiourea | Fe³⁺, Pb²⁺, Hg²⁺ | Colorimetric detection for Fe³⁺ and Pb²⁺; fluorescent recognition for Hg²⁺. researchgate.netnih.gov |

While various materials like oxide semiconductors and functionalized carbon nanotubes are being explored for the detection of volatile organic compounds such as benzene, the application of this compound specifically for this purpose is not extensively documented in the reviewed scientific literature.

Computational and Theoretical Investigations of 1 Ethyl 3 Phenyl 2 Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 1-Ethyl-3-phenyl-2-thiourea, DFT calculations offer a detailed picture of its geometry, orbital energies, and thermodynamic stability.

Geometry Optimization and Electronic Structure Analysis

The geometry of this compound has been optimized using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to determine its most stable conformation. These calculations provide precise information about bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography for similar thiourea (B124793) derivatives.

In a related compound, 1-benzoyl-3-ethyl-3-phenylthiourea, the thiourea fragment is essentially planar. The conformation around the C-N bonds of the thiourea unit is typically found to be E (trans) nih.gov. The phenyl ring is often twisted relative to the plane of the thiourea group. For instance, in 1-benzoyl-3-ethyl-3-phenylthiourea, the dihedral angle between the thiourea plane and the phenyl ring is 62.44 (16)° nih.gov.

The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative (1-Benzoyl-3-ethyl-3-phenylthiourea)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.679(2) | |

| C-N1 | 1.394(3) | |

| C-N2 | 1.335(3) | |

| N2-C(ethyl) | 1.491(3) | |

| N1-C(phenyl) | - | |

| C-N1-C(phenyl) | ||

| C-N2-C(ethyl) | ||

| N1-C-N2 | ||

| Data is for a closely related derivative and serves as an illustrative example. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For a related quinoxaline derivative, the HOMO and LUMO energies were calculated to be -6.1381 eV and -2.2463 eV, respectively, resulting in an energy gap of 3.8918 eV nih.gov. In platinum complexes of 1-benzyl-3-phenylthiourea, the HOMO-LUMO gap was found to be a key factor in their potential as photo-catalyst materials mdpi.com.

Table 2: Frontier Molecular Orbital Energies for a Related Quinoxaline Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.1381 |

| ELUMO | -2.2463 |

| Energy Gap (ΔE) | 3.8918 |